molecular formula C12H18O10 B15355047 Isosorbide 5-beta-D-Glucuronide-13C6

Isosorbide 5-beta-D-Glucuronide-13C6

Cat. No.: B15355047
M. Wt: 328.22 g/mol
InChI Key: TUXHDJLUUMEHAE-BKYBPGNXSA-N
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Description

Isosorbide 5-β-D-Glucuronide-13C6 is a stable isotope-labeled compound used primarily as an internal standard in pharmacokinetic and metabolic studies. Its molecular formula is C₆¹³C₆H₁₈O₁₀, with a molecular weight of 327.23 g/mol . The compound features a glucuronide moiety conjugated at the 5-position of the isosorbide backbone, where six carbon atoms are enriched with the ¹³C isotope. This labeling ensures minimal interference in mass spectrometry analyses, enabling precise quantification of isosorbide metabolites in biological matrices .

Isosorbide itself is a bicyclic sugar alcohol derived from sorbitol, widely used in pharmaceuticals and polymers. The glucuronidation of isosorbide at the 5-position represents a key metabolic pathway, facilitating renal excretion . The ¹³C6 labeling in this compound enhances its utility in tracer studies, particularly for distinguishing endogenous metabolites from administered drugs .

Properties

Molecular Formula

C12H18O10

Molecular Weight

328.22 g/mol

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(3S,3aR,6R,6aR)-3-hydroxy-2,3,3a,5,6,6a-hexahydro(2,3,4,5-13C4)furano[3,2-b](2,3,4,5-13C4)furan-6-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C12H18O10/c13-3-1-19-9-4(2-20-8(3)9)21-12-7(16)5(14)6(15)10(22-12)11(17)18/h3-10,12-16H,1-2H2,(H,17,18)/t3-,4+,5-,6-,7+,8+,9+,10-,12+/m0/s1/i1+1,2+1,3+1,4+1,8+1,9+1

InChI Key

TUXHDJLUUMEHAE-BKYBPGNXSA-N

Isomeric SMILES

[13CH2]1[13C@@H]([13C@@H]2[13C@H](O1)[13C@@H]([13CH2]O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)O

Canonical SMILES

C1C(C2C(O1)C(CO2)OC3C(C(C(C(O3)C(=O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Isosorbide 5-beta-D-Glucuronide-13C6 is synthesized through the isotope labeling of Isosorbide 5-Mononitrate. The process involves the incorporation of the carbon-13 isotope into the molecular structure, typically achieved through chemical reactions involving carbon-13 enriched reagents.

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using advanced chemical engineering techniques. These methods ensure high purity and yield, making the compound suitable for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: Isosorbide 5-beta-D-Glucuronide-13C6 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

  • Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium hydroxide and potassium carbonate.

Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which are used in further research and applications.

Scientific Research Applications

Isosorbide 5-beta-D-Glucuronide-13C6 is widely used in scientific research across multiple fields:

  • Chemistry: It serves as a tracer in studying chemical reactions and pathways.

  • Biology: The compound is used in metabolic studies to understand biochemical processes.

  • Medicine: It aids in the development of new therapeutic agents and understanding drug metabolism.

  • Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Isosorbide 5-beta-D-Glucuronide-13C6 exerts its effects involves its interaction with molecular targets and pathways. The compound acts as a metabolite of Isosorbide 5-Mononitrate, which is known to release nitric oxide, a molecule that plays a crucial role in vasodilation and cardiovascular health.

Comparison with Similar Compounds

Isosorbide Nitrates (IS-DN, IS-2-MN, IS-5-MN)

Isosorbide dinitrate (IS-DN) and its metabolites, IS-2-MN and IS-5-MN, are pharmacologically active nitrate esters used to treat angina and heart failure. Unlike Isosorbide 5-β-D-Glucuronide-13C6, these compounds contain nitrate groups instead of glucuronide moieties (Table 1).

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Primary Use
Isosorbide 5-β-D-Glucuronide-13C6 C₆¹³C₆H₁₈O₁₀ 327.23 Glucuronide Metabolic tracer
Isosorbide Dinitrate (IS-DN) C₆H₈N₂O₈ 236.14 Nitrate esters Vasodilation
IS-5-Mononitrate (IS-5-MN) C₆H₉NO₆ 191.14 Nitrate ester Anti-anginal therapy

Pharmacological Differences :

  • IS-5-MN induces vasodilation via cyclic guanosine monophosphate (cGMP) activation, whereas Isosorbide 5-β-D-Glucuronide-13C6 lacks therapeutic activity and serves analytical purposes .

Other Isotope-Labeled Isosorbide Derivatives

Pharmaffiliates catalogues multiple ¹³C-labeled isosorbide variants ():

  • Isosorbide-13C6 Dinitrate (C₆¹³C₆H₈N₂O₈, MW 242.09): Used to study nitrate metabolism.
  • Isosorbide 5-Mononitrate-13C6 2-β-D-Glucuronide (C₆¹³C₆H₁₇NO₁₂, MW 373.22): Combines nitrate and glucuronide groups for dual metabolic tracking.

Functional Contrast: The presence of both nitrate and glucuronide groups in Isosorbide 5-Mononitrate-13C6 2-β-D-Glucuronide allows simultaneous analysis of Phase I (nitrate reduction) and Phase II (glucuronidation) metabolism, unlike the singular glucuronide in the target compound .

Non-Isosorbide Glucuronides

Glucuronide conjugates of other aglycones provide context for structural and application-based comparisons:

Compound Molecular Formula Molecular Weight (g/mol) Application
Quercetin-3-O-β-D-Glucuronide-13C6 C₂₁¹³C₆H₁₈O₁₃ 484.32 Flavonoid metabolism studies
[¹³C6]-SN 38 Glucuronide C₂₈¹³C₆H₂₈N₂O₁₁ 573.56 Irinotecan metabolite analysis
Indoxyl-β-D-Glucuronide C₁₄H₁₅NO₇ 309.27 Synthetic biomarker

Key Insights :

  • Quercetin-3-O-β-D-Glucuronide-13C6 is used in dietary polyphenol research, contrasting with Isosorbide 5-β-D-Glucuronide-13C6’s focus on pharmaceutical metabolism .
  • Indoxyl-β-D-Glucuronide serves as a synthetic intermediate, unlike the analytical role of the isosorbide derivative .

Q & A

Q. How to validate the specificity of anti-glucuronide antibodies using this compound?

  • Perform competitive ELISA with serial dilutions of the labeled compound and its unlabeled counterpart. A >90% reduction in antibody binding in the presence of excess unlabeled glucuronide confirms specificity. Surface plasmon resonance (SPR) can further quantify binding affinity (KD) .

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